molecular formula C21H23N3O4 B11639964 ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate

ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate

Katalognummer: B11639964
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: WEVDNGDCTGDNSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing the indole ring system. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .

For the specific synthesis of this compound, the following steps are generally involved:

    Formation of the Indole Core: The Fischer indole synthesis is employed using phenylhydrazine and an appropriate aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide.

    Formation of the Glycyl Moiety: The glycyl moiety is introduced through a coupling reaction with glycine derivatives.

    Benzylation: The benzyl group is introduced via benzylation reactions using benzyl halides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate is unique due to its combination of the indole core, methoxy group, benzylglycyl moiety, and ethyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C21H23N3O4

Molekulargewicht

381.4 g/mol

IUPAC-Name

ethyl 3-[[2-(benzylamino)acetyl]amino]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C21H23N3O4/c1-3-28-21(26)20-19(16-11-15(27-2)9-10-17(16)23-20)24-18(25)13-22-12-14-7-5-4-6-8-14/h4-11,22-23H,3,12-13H2,1-2H3,(H,24,25)

InChI-Schlüssel

WEVDNGDCTGDNSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CNCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.